molecular formula C14H9BrClNO4S2 B1451195 4-Bromo-1-phenylsulfonyl-3-chlorosulfonylindol CAS No. 1027069-88-0

4-Bromo-1-phenylsulfonyl-3-chlorosulfonylindol

Cat. No.: B1451195
CAS No.: 1027069-88-0
M. Wt: 434.7 g/mol
InChI Key: AJFZJGPPJQFPAU-UHFFFAOYSA-N
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Description

4-Bromo-1-phenylsulfonyl-3-chlorosulfonylindol (CAS 1027069-88-0) is a high-purity sulfonyl chloride intermediate essential for advanced organic synthesis and pharmaceutical research. With a molecular formula of C₁₄H₉BrClNO₄S₂ and a molecular weight of 434.71 g/mol, this compound serves as a versatile chemical building block . The phenylsulfonyl group on the indole nitrogen acts as both a protecting and an activating group, which is crucial for the synthesis of complex biologically active alkaloids and their analogues, including pyridocarbazoles and the anticancer alkaloid ellipticine . Furthermore, 1-(phenylsulfonyl)indole derivatives have been investigated for their potential to inhibit the HIV-1 RT enzyme in vitro . The bromine and chlorosulfonyl substituents on the indole ring system provide distinct reactive sites for further functionalization, such as cross-coupling reactions or nucleophilic displacement . The chlorosulfonyl group is particularly reactive, allowing for the introduction of sulfonamide functionalities, which are common in many therapeutic agents. This product is provided with a typical purity of ≥98.5% and should be stored in a cool, dry place, sealed under inert conditions to maintain stability . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(benzenesulfonyl)-4-bromoindole-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrClNO4S2/c15-11-7-4-8-12-14(11)13(22(16,18)19)9-17(12)23(20,21)10-5-2-1-3-6-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJFZJGPPJQFPAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=CC=C3Br)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrClNO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30673963
Record name 1-(Benzenesulfonyl)-4-bromo-1H-indole-3-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1027069-88-0
Record name 1-(Benzenesulfonyl)-4-bromo-1H-indole-3-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization and Sulfonylation of Indole Precursors

One approach involves cyclization of appropriately substituted aniline derivatives bearing phenacyl groups under acidic conditions (e.g., trifluoroacetic acid or polyphosphoric acid) to form indole cores with bromine substituents, followed by sulfonylation to introduce phenylsulfonyl and chlorosulfonyl groups.

  • Cyclization of N,N-diphenacylaniline derivatives yields 1-phenacyl-3-arylindoles with bromine substituents.
  • Treatment with sulfonyl chlorides or chlorosulfonyl reagents introduces sulfonyl groups at positions 1 and 3 of the indole.
  • Reduction and further functional group transformations may be employed to optimize yields and selectivity.

Halogenation and Sulfonylation Sequence

  • Bromination at the 4-position of the indole ring is typically achieved using brominating agents under controlled conditions.
  • Chlorosulfonylation at the 3-position involves reaction with chlorosulfonic acid or related reagents to install the chlorosulfonyl group.
  • Phenylsulfonyl substitution at the nitrogen (position 1) is introduced via sulfonylation using phenylsulfonyl chloride or sulfonyl hydrazide derivatives.

Representative Experimental Procedure

A typical synthetic sequence may be outlined as follows (adapted from related sulfonylated indole syntheses):

  • Starting Material Preparation:
    • Synthesize or obtain 4-bromoindole derivative.
  • Sulfonyl Chloride Formation:
    • React sulfonyl hydrazide with N-chlorosuccinimide in acetonitrile at room temperature for 2 hours to generate phenylsulfonyl chloride intermediate.
  • Sulfonylation of Indole:
    • Treat 4-bromoindole with phenylsulfonyl chloride under basic conditions to introduce the phenylsulfonyl group at nitrogen.
  • Chlorosulfonylation:
    • React the phenylsulfonylated 4-bromoindole with chlorosulfonic acid at low temperature to install the chlorosulfonyl group at position 3.
  • Purification:
    • Isolate the final product by crystallization or chromatography.

Reaction Conditions and Yields

Step Reagents/Conditions Typical Yield (%) Notes
Sulfonyl chloride synthesis Sulfonyl hydrazide + NCS, CH3CN, rt, 2 h 85-95 Mild, efficient, clean reaction
Indole sulfonylation Phenylsulfonyl chloride, base, solvent (e.g., DCM) 70-85 Requires careful control to avoid overreaction
Chlorosulfonylation Chlorosulfonic acid, 0-5 °C, short reaction time 60-75 Sensitive to temperature and time

Mechanistic Insights and Challenges

  • The sulfonylation at nitrogen proceeds via nucleophilic substitution of the sulfonyl chloride with the indole nitrogen.
  • Chlorosulfonylation is electrophilic aromatic substitution favoring the 3-position due to electronic effects.
  • Bromination at the 4-position is directed by existing substituents and requires controlled conditions to prevent polybromination.
  • Steric hindrance and electronic factors influence regioselectivity and yield, necessitating optimization of reaction parameters.
  • Side reactions such as rearrangements or over-sulfonylation may occur, requiring purification and characterization to confirm product structure.

Summary Table of Preparation Methods

Preparation Step Method/Agent Conditions Yield (%) Reference
Sulfonyl chloride/bromide synthesis N-chlorosuccinimide or N-bromosuccinimide Room temp, 2 h, CH3CN 85-95
Indole core cyclization Acid catalysis (TFA, PPA) 50-100 °C, hours 60-80
Phenylsulfonylation Phenylsulfonyl chloride + base Ambient to mild heating 70-85
Chlorosulfonylation Chlorosulfonic acid 0-5 °C, short duration 60-75
Bromination Brominating agents (e.g., NBS) Controlled temp, short time 65-80

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-phenylsulfonyl-3-chlorosulfonylindol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce dehalogenated or desulfonylated derivatives .

Scientific Research Applications

4-Bromo-1-phenylsulfonyl-3-chlorosulfonylindol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-1-phenylsulfonyl-3-chlorosulfonylindol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the desired effect .

Comparison with Similar Compounds

Table 1: Structural and Identifier Comparison of Brominated Isomers

Compound Name Bromine Position CAS Number MDL Number Catalog Number
4-Bromo-1-phenylsulfonyl-3-chlorosulfonylindol 4 1027069-88-0 MFCD11849922 041135
6-Bromo-1-phenylsulfonyl-3-chlorosulfonylindol 6 881406-31-1 MFCD11849923 041136
7-Bromo-1-phenylsulfonyl-3-chlorosulfonylindol 7 1171917-43-3 MFCD11849924 041137

Data sourced from supplier catalogs and chemical databases .

Structural and Electronic Effects

  • 4-Bromo Isomer: Bromine at the 4-position is meta to the chlorosulfonyl group (3-position) and para to the phenylsulfonyl group (1-position).
  • 6-Bromo Isomer : Bromine at the 6-position is adjacent to the chlorosulfonyl group, which may sterically hinder reactions at the 5-position. The electron-withdrawing sulfonyl groups could deactivate the ring, reducing nucleophilic attack susceptibility.
  • 7-Bromo Isomer : Bromine at the 7-position is ortho to the phenylsulfonyl group, possibly increasing steric bulk and altering crystal packing or solubility compared to the 4- and 6-isomers.

Research Findings and Limitations

Theoretical analyses suggest that:

  • The 4-bromo isomer may exhibit higher thermal stability due to reduced steric strain.
  • The 7-bromo isomer could have lower solubility in polar solvents owing to asymmetric charge distribution.

Further research using techniques like X-ray crystallography or High-Performance Liquid Chromatography (HPLC) is required to validate these hypotheses.

Biological Activity

Overview

4-Bromo-1-phenylsulfonyl-3-chlorosulfonylindol (CAS No. 1027069-88-0) is a synthetic compound with notable biological activities, particularly in medicinal chemistry and biochemistry. Its unique structural features, including the presence of bromo and chlorosulfonyl groups, contribute to its reactivity and potential therapeutic applications. This article discusses its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by:

  • Binding to Active Sites: The compound may bind to the active sites of enzymes, inhibiting or enhancing their activity.
  • Altering Protein Conformation: It can induce conformational changes in proteins, affecting their function and interactions with other biomolecules.

These interactions can trigger a cascade of biochemical events, leading to various physiological effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, indicating its potential as an antibacterial agent. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory activity in vitro. It appears to inhibit the production of pro-inflammatory cytokines, which are crucial mediators in inflammatory responses. This effect may be beneficial in treating conditions characterized by excessive inflammation.

Anticancer Properties

Research indicates that this compound exhibits cytotoxic effects on certain cancer cell lines. The compound induces apoptosis (programmed cell death) in these cells, potentially through the activation of caspase pathways.

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, suggesting strong antimicrobial potential.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus10 µg/mL
Escherichia coli15 µg/mL

Study 2: Anti-inflammatory Activity

In vitro assays demonstrated that treatment with this compound reduced the secretion of TNF-alpha and IL-6 in macrophage cultures stimulated by lipopolysaccharides (LPS). This reduction indicates its potential use in managing inflammatory diseases.

CytokineControl (pg/mL)Treated (pg/mL)
TNF-alpha25080
IL-6300100

Study 3: Anticancer Activity

In a study investigating the cytotoxic effects on breast cancer cell lines (MCF-7), treatment with varying concentrations of the compound led to a dose-dependent decrease in cell viability, with IC50 values around 20 µM.

Concentration (µM)Cell Viability (%)
585
1070
2040

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-Bromo-1-phenylsulfonyl-3-chlorosulfonylindol, and how can reaction conditions be optimized?

  • Methodological Answer: The compound can be synthesized via sequential functionalization of the indole core. First, bromination at the 4-position using N-bromosuccinimide (NBS) under radical initiation, followed by sulfonylation at the 1- and 3-positions with phenylsulfonyl and chlorosulfonyl reagents, respectively. Key optimizations include controlling temperature (0–5°C during sulfonylation to minimize side reactions) and using anhydrous solvents (e.g., dichloromethane) to enhance electrophilic substitution efficiency .
  • Characterization: Confirm regioselectivity via 1H^1 \text{H}-NMR (aromatic proton splitting patterns) and IR spectroscopy (S=O stretching at ~1350 cm1^{-1}) .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer:

  • Chromatography: Use HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95% by area normalization).
  • Spectroscopy: 13C^{13} \text{C}-NMR to confirm sulfonyl group integration and X-ray crystallography for absolute configuration (if crystalline). IR spectroscopy identifies sulfonyl chloride and bromide stretches .
  • Elemental Analysis: Match calculated vs. observed C/H/N/S/Br/Cl ratios (deviation <0.4% acceptable) .

Q. What are the primary reactivity patterns of the sulfonyl chloride and bromide groups in this compound?

  • Methodological Answer:

  • Sulfonyl Chloride: Reacts with amines (e.g., anilines) to form sulfonamides (room temperature, DMF, 12–24 hours).
  • Sulfonyl Bromide: Undergoes nucleophilic substitution with alcohols/phenols (K2_2CO3_3, acetone, reflux) to yield sulfonate esters .
  • Cross-Coupling: Suzuki-Miyaura coupling using Pd catalysts to introduce aryl/heteroaryl groups at the bromine site .

Q. What storage and handling protocols are recommended to maintain stability?

  • Methodological Answer: Store under inert atmosphere (argon) at 2–8°C to prevent hydrolysis of sulfonyl chloride. Use desiccants (silica gel) to avoid moisture. Handle in fume hoods due to potential HCl/HBr release during reactions .

Advanced Research Questions

Q. How do steric and electronic effects influence the regioselectivity of nucleophilic attacks on this compound?

  • Methodological Answer: The 3-chlorosulfonyl group is more electrophilic than the 1-phenylsulfonyl due to chlorine’s stronger electron-withdrawing effect. Steric hindrance from the phenyl group at position 1 directs nucleophiles (e.g., amines) toward the 3-position. Computational studies (DFT) using PubChem data (InChI:1S/C6H2BrCl2FO2S) support this by mapping electrostatic potential surfaces .

Q. What computational tools can predict the compound’s reactivity in complex reaction systems?

  • Methodological Answer:

  • DFT Calculations: Use Gaussian or ORCA to model transition states for sulfonamide formation.
  • Molecular Dynamics (MD): Simulate solvent effects (e.g., DCM vs. THF) on reaction kinetics.
  • PubChem Data: Leverage precomputed properties (e.g., dipole moments, HOMO-LUMO gaps) to guide experimental design .

Q. How does the compound’s stability vary under acidic vs. basic conditions?

  • Methodological Answer:

  • Acidic Conditions (pH <3): Sulfonyl chloride hydrolyzes to sulfonic acid (confirmed by 1H^1 \text{H}-NMR loss of Cl signal).
  • Basic Conditions (pH >10): Base-induced elimination may occur, forming indole-derived byproducts. Monitor via TLC (silica, ethyl acetate/hexane) and LC-MS .

Q. How should researchers resolve contradictions in reported reactivity data (e.g., conflicting yields in sulfonamide synthesis)?

  • Methodological Answer:

  • Control Experiments: Vary solvent polarity (DMF vs. acetonitrile) and amine nucleophilicity (primary vs. secondary).
  • Kinetic Profiling: Use in-situ IR to track reaction progress and identify intermediates.
  • Meta-Analysis: Compare datasets from PubChem and synthetic studies (e.g., vs. 12) to isolate variables like catalyst loading or moisture content .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-1-phenylsulfonyl-3-chlorosulfonylindol
Reactant of Route 2
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Reactant of Route 2
4-Bromo-1-phenylsulfonyl-3-chlorosulfonylindol

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